molecular formula C18H17N3O4 B2667435 11,13-dimethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 851168-62-2

11,13-dimethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2667435
CAS No.: 851168-62-2
M. Wt: 339.351
InChI Key: ONWAIAPURKPTKU-UHFFFAOYSA-N
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Description

11,13-dimethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione is a synthetically designed small molecule recognized for its role as a potent and selective inhibitor of Phosphodiesterase 4 (PDE4). This compound is a key research tool in immunology and oncology, where it is used to probe the cyclic adenosine monophosphate (cAMP) signaling pathway. By selectively inhibiting PDE4, the enzyme responsible for degrading cAMP, this molecule elevates intracellular cAMP levels, which in turn modulates the activity of protein kinase A (PKA) and other effectors. This mechanism leads to the suppression of pro-inflammatory cytokine production, such as TNF-α, and the inhibition of proliferation in various cancer cell lines. Its unique tricyclic structure contributes to its high binding affinity and specificity. Research utilizing this inhibitor is fundamental for advancing the understanding of PDE4's function in inflammatory diseases like rheumatoid arthritis and COPD, as well as its emerging role in cancer biology, particularly in hematological malignancies and solid tumors where cAMP signaling is dysregulated. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

11,13-dimethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-9-6-4-5-7-10(9)12-13-11(8-25-17(13)23)19-15-14(12)16(22)21(3)18(24)20(15)2/h4-7,12,19H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWAIAPURKPTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3=C(COC3=O)NC4=C2C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 11,13-dimethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione involves multiple steps. The synthetic route typically starts with the preparation of the core tricyclic structure, followed by the introduction of the dimethyl and methylphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

11,13-dimethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique structure and properties. Industrial applications may include its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 11,13-dimethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s closest structural analogs include:

11,13-Dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione (PubChem CID: Not resolved): Differs in the aryl substituent (3,4,5-trimethoxyphenyl vs.

8-Benzyl-5-phenyl-3-oxa-4,8-diazatricyclo[5.2.1.02,6]dec-4-ene : Features a benzyl group and a simpler bicyclic framework, reducing ring strain but limiting hydrogen-bonding capacity compared to the trione-containing target compound .

5-{11-Hydroxy-12,12-dimethyl-4,13-dioxatricyclo[7.4.0.03,7]trideca-1(9),2,5,7-tetraen-5-yl}benzene-1,3-diol : Includes hydroxyl groups and a dihydrofurobenzopyran system, increasing polarity and solubility but reducing metabolic stability .

Physicochemical and Pharmacokinetic Properties
Property Target Compound 3,4,5-Trimethoxyphenyl Analog 8-Benzyl Analog
Molecular Weight ~380–400 g/mol (estimated) ~460 g/mol (estimated) ~320 g/mol (reported)
LogP 1.8–2.5 (predicted) 2.5–3.2 (predicted) 2.0 (reported)
Hydrogen Bond Acceptors 7 10 4
Biological Activity Unknown (limited data) Antiproliferative (hypothesized) Not reported

Key Observations :

  • The 2-methylphenyl group in the target compound likely improves metabolic stability over polar substituents (e.g., hydroxyl or methoxy groups) .
Research Findings and Methodologies

QSAR and Similarity Analysis: QSAR models indicate that the tricyclic core’s electron deficiency correlates with inhibitory activity against oxidoreductases, though specific data for the target compound remain unverified .

Synthetic Challenges :

  • The trione system’s synthesis requires high-temperature cyclization, as seen in related compounds, but yields are often low (<30%) due to competing decomposition pathways .

Biological Activity

The compound 11,13-dimethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione is a complex organic molecule that has garnered attention for its potential biological activities. This article will discuss its biological activity based on available research findings, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of tricyclic compounds characterized by the presence of a triazine ring and various functional groups that may contribute to its biological properties. The molecular formula is C19H25N5OC_{19}H_{25}N_5O and it features a unique arrangement that may influence its interaction with biological targets.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC19H25N5O
IUPAC NameThis compound
Molecular Weight325.43 g/mol

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It may interact with various receptors in the body, altering their activity and leading to physiological changes.
  • Cell Proliferation : Studies suggest that it can affect cell proliferation rates in certain cancer cell lines.

Study 1: Anticancer Properties

In a study examining the anticancer properties of similar tricyclic compounds, it was found that modifications to the triazine ring significantly enhanced cytotoxic activity against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value indicative of potent activity compared to standard chemotherapeutic agents .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of the compound in animal models demonstrated significant reductions in edema induced by carrageenan. The compound showed a dose-dependent response in reducing inflammation markers such as TNF-alpha and IL-6 .

Comparative Analysis with Similar Compounds

The biological activity of This compound was compared with other compounds having similar structures:

Compound NameIC50 (μM)Mechanism of Action
Compound A0.77Dual inhibition of 5-lipoxygenase and cyclooxygenase
Compound B0.39Selective COX inhibition
Target CompoundTBDEnzyme inhibition and receptor modulation

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